

Spectral Analysis of 2-Phenethylboronic Acid Pinacol Ester: A Technical Guide

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Compound of Interest

Compound Name: 4,4,5,5-Tetramethyl-2-phenethyl-
1,3,2-dioxaborolane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-phenethylboronic acid pinacol ester, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The characterization of 2-phenethylboronic acid pinacol ester is crucial for confirming its identity, purity, and structural integrity. The key spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-phenethylboronic acid pinacol ester.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.29 - 7.15	m	5H	Ar-H
2.79	t, J = 8.0 Hz	2H	Ph-CH ₂
1.25	t, J = 8.0 Hz	2H	B-CH ₂
1.23	s	12H	C(CH ₃) ₂

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
144.9	Ar-C (quaternary)
128.2	Ar-CH
128.0	Ar-CH
125.6	Ar-CH
83.2	C(CH ₃) ₂
31.8	Ph-CH ₂
24.8	C(CH ₃) ₂

Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used to confirm the molecular weight and elemental composition.

Ion	Calculated m/z	Found m/z
[M+H] ⁺	247.1869	247.1865

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3026	Medium	C-H stretch (aromatic)
~2978, 2930	Strong	C-H stretch (aliphatic)
~1604, 1496, 1454	Medium-Weak	C=C stretch (aromatic ring)
~1372, 1315	Strong	B-O stretch
~1144	Strong	C-O stretch

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of 2-phenethylboronic acid pinacol ester in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: 400 MHz NMR Spectrometer
- Nuclei: ¹H and ¹³C
- Solvent: CDCl₃
- Temperature: 298 K

- ^1H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
- ^{13}C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm

Mass Spectrometry

Sample Preparation:

- Prepare a stock solution of 2-phenethylboronic acid pinacol ester in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of approximately 1 $\mu\text{g/mL}$ with the same solvent.

Instrumentation and Parameters:

- Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Infusion: Direct infusion via a syringe pump at a flow rate of 5 $\mu\text{L/min}$.
- Mass Range: m/z 50-500

- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat (Liquid Film): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

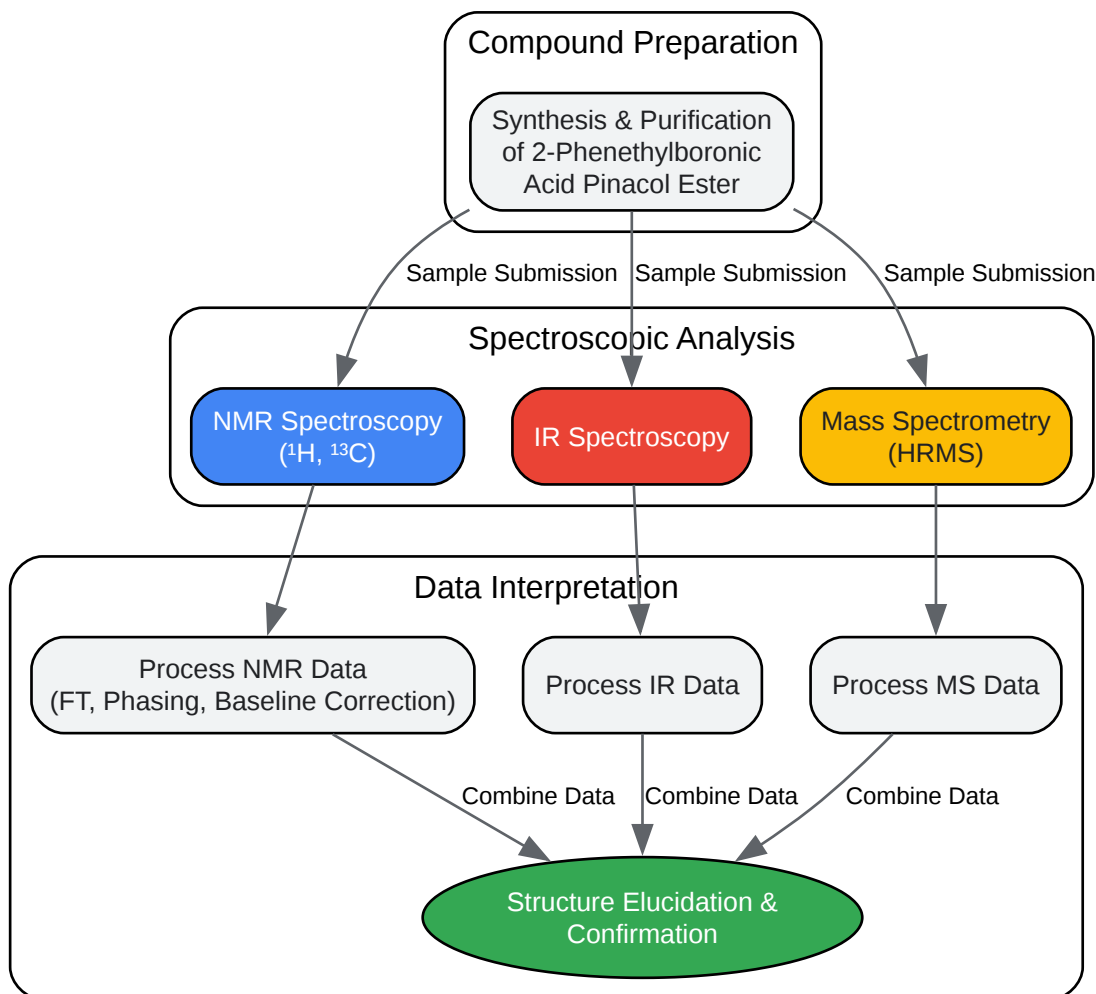
Instrumentation and Parameters:

- Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer
- Accessory: ATR or transmission
- Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound.

General Workflow for Spectral Analysis



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